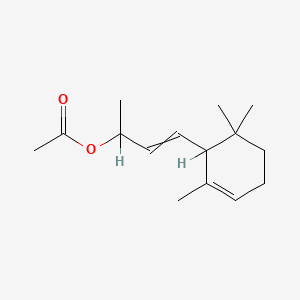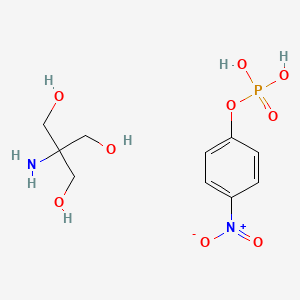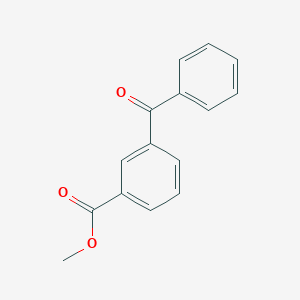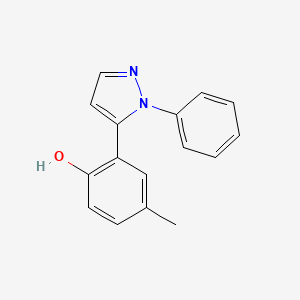
2-Methylbutyl 3-methylbutenoate
Übersicht
Beschreibung
It is characterized by a fruity, herbaceous odor and is commonly found in various natural sources such as tomatoes, peppermint, cheddar cheese, and whiskey . This compound is used in the flavor and fragrance industry due to its pleasant aroma and taste.
Vorbereitungsmethoden
2-Methylbutyl 3-methylbutenoate can be synthesized through the direct esterification of 2-methylbutanol with isovaleric acid . The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Analyse Chemischer Reaktionen
2-Methylbutyl 3-methylbutenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction of the ester can yield the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-methylbutanol and isovaleric acid.
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst like sodium methoxide.
Wissenschaftliche Forschungsanwendungen
2-Methylbutyl 3-methylbutenoate has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.
Biology: The compound’s presence in natural sources makes it a subject of study in food science and flavor chemistry.
Medicine: Research into its potential therapeutic properties and its role in metabolic pathways is ongoing.
Industry: It is widely used in the flavor and fragrance industry to impart fruity and herbaceous notes to products.
Wirkmechanismus
The mechanism of action of 2-Methylbutyl 3-methylbutenoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the sensation of smell.
Vergleich Mit ähnlichen Verbindungen
2-Methylbutyl 3-methylbutenoate can be compared with other esters such as:
Methyl butyrate: Known for its pineapple-like odor, methyl butyrate is used in flavorings and perfumes.
Ethyl acetate: Commonly used as a solvent in nail polish removers and glues, ethyl acetate has a sweet, fruity smell.
Isoamyl acetate: Often referred to as banana oil, isoamyl acetate is used in the flavor industry for its strong banana-like aroma.
The uniqueness of this compound lies in its specific combination of fruity and herbaceous notes, making it a valuable compound in the flavor and fragrance industry.
Eigenschaften
CAS-Nummer |
97890-13-6 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2-methylbutyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)7-12-10(11)6-8(2)3/h6,9H,5,7H2,1-4H3 |
InChI-Schlüssel |
CEVOEEDUEYZGMY-UHFFFAOYSA-N |
SMILES |
CCC(C)COC(=O)C=C(C)C |
Kanonische SMILES |
CCC(C)COC(=O)C=C(C)C |
Dichte |
0.881-0.891 |
| 97890-13-6 | |
Physikalische Beschreibung |
Colourless liquid; Floral fruity aroma |
Piktogramme |
Irritant |
Löslichkeit |
Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














